BenchChemオンラインストアへようこそ!

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Chemical Biology Receptor Pharmacology Ligand Engineering

Select this isoxazole-phenylurea to advance TSPO-targeted research without the confounding variables of benzodiazepine-class ligands. It delivers genotype-independent binding—unaffected by the rs6971 polymorphism that limits PBR28 and CLINDE utility—eliminating the need for subject pre-screening. Use as a definitive negative control in neuroprotection assays and as a mechanistic probe for TSPO-mediated microglial apoptosis. Its unique scaffold ensures data comparability across heterogeneous populations. Ideal for PET neuroinflammation imaging and hCAR/PXR antagonist calibration.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
CAS No. 32868-57-8
Cat. No. B2994216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea
CAS32868-57-8
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67
Structural Identifiers
SMILESCC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16)
InChIKeyQBEFLMPGUDONIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PK 11195 (RP 52028; CAS 85532-75-8): Isoquinoline Carboxamide TSPO Ligand for Neuroinflammation and Cancer Research


PK 11195, chemically 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (CAS 85532-75-8), is the prototypical synthetic ligand for the 18 kDa translocator protein (TSPO), historically termed the peripheral benzodiazepine receptor (PBR) [1]. Unlike benzodiazepine-based ligands, PK 11195 features an isoquinoline carboxamide scaffold lacking the 7-member heterocycle characteristic of diazepines, conferring distinct binding kinetics and an antagonist pharmacological profile at TSPO [2]. This compound serves as a critical research tool in neuroinflammation imaging, oncology, and mitochondrial function studies, with established binding affinity (Ki = 3.1–4.1 nM) and extensive validation across multiple species and tissue types [1].

Why Generic Substitution of PK 11195 with Other TSPO Ligands Compromises Experimental Reproducibility


TSPO ligands exhibit pronounced functional selectivity despite sharing a common molecular target. PK 11195 differs fundamentally from benzodiazepine-class TSPO ligands such as Ro5-4864 in both binding mode (antagonist vs. agonist) and downstream biological outcomes [1]. Moreover, second-generation TSPO radioligands (e.g., PBR28, CLINDE) demonstrate binding sensitivity to the rs6971 single nucleotide polymorphism, resulting in variable affinity across human subjects, whereas PK 11195 binding remains unaffected by TSPO genotype [2]. PK 11195 also possesses unique polypharmacology as an antagonist of the human constitutive androstane receptor (hCAR) and pregnane X receptor (PXR) . Consequently, substituting PK 11195 with another TSPO ligand risks introducing confounding variables in functional assays, imaging studies, and pharmacological interventions that can undermine data comparability and experimental conclusions.

Quantitative Differentiation of PK 11195: Binding Affinity, Functional Selectivity, and Genotype Independence


Chemotype Distinction: Isoquinoline Carboxamide Scaffold vs. Benzodiazepine Ligands

PK 11195 belongs to the isoquinoline carboxamide chemical class and lacks the 7-member heterocyclic ring characteristic of benzodiazepine-based TSPO ligands such as Ro5-4864 and diazepam [1]. This structural divergence results in a distinct binding mode at TSPO: PK 11195 acts as a TSPO antagonist, whereas Ro5-4864 functions as a TSPO agonist in multiple assay systems [2]. Notably, histidine residue modification with diethylpyrocarbonate reduces PK 11195 binding while leaving Ro5-4864 binding unaffected, providing direct biochemical evidence for non-overlapping interaction sites [3].

Chemical Biology Receptor Pharmacology Ligand Engineering

Polypharmacology Profile: hCAR and PXR Antagonism Absent in Ro5-4864

Beyond TSPO binding, PK 11195 demonstrates significant off-target pharmacology as an antagonist of the human constitutive androstane receptor (hCAR) and human pregnane X receptor (PXR), nuclear receptors central to xenobiotic metabolism and drug-drug interaction prediction . In hCAR antagonist luciferase reporter assays, PK 11195 serves as the reference standard against which other hCAR antagonists are benchmarked (efficacy expressed as % of PK 11195 response) [1]. This dual pharmacology distinguishes PK 11195 from Ro5-4864, which lacks documented hCAR/PXR antagonism at comparable concentrations .

Nuclear Receptors Drug Metabolism Pharmacology

Functional Divergence in Microglial Apoptosis: PK 11195 Antagonizes Ro5-4864-Induced Cell Death

In LPS-activated primary microglial cultures, Ro5-4864 (10 μM) significantly increases the number of apoptotic microglia, whereas PK 11195 (10 μM) alone does not induce apoptosis above baseline [1]. Critically, co-administration of PK 11195 (10 μM) completely blocks Ro5-4864-induced apoptosis, reducing apoptotic cell counts to control levels [1]. This demonstrates that PK 11195 and Ro5-4864 exert opposing, antagonistic effects on microglial survival under inflammatory conditions, consistent with their distinct functional pharmacology (antagonist vs. agonist).

Neuroinflammation Microglia Biology Apoptosis

Tissue-Selective TSPO Binding Affinity: PK 11195 vs. Ro5-4864 in Gastric Mucosa

In rat gastric mucosal membrane preparations, PK 11195 displays higher binding affinity for TSPO than Ro5-4864, with the fundus region exhibiting more PBR-binding sites than the antrum [1]. This tissue-level affinity differential translates to functional consequences: both compounds stimulate chloride secretion in Ussing chamber experiments, but the magnitude and sensitivity to pharmacological blockade differ in accordance with the affinity disparity [1]. PK 11195-induced chloride secretion was abolished by the mitochondrial pore transition complex inhibitor cyclosporine A, establishing mitochondrial TSPO involvement [1].

Receptor Binding Gastrointestinal Pharmacology Comparative Affinity

Genotype-Independent Binding: PK 11195 Maintains Consistent Affinity Across TSPO rs6971 Polymorphisms

The rs6971 single nucleotide polymorphism (Ala147Thr) in the TSPO gene significantly alters binding affinity of second-generation TSPO radioligands including PBR28 and CLINDE, with Ki values varying up to 55-fold between high-affinity binders (HAB) and low-affinity binders (LAB) [1]. In contrast, PK 11195 binding to TSPO is unaffected by this polymorphism, with consistent Ki values of 3.1 nM in cerebellum and 4.1 nM in spinal cord across genotypes . In Tspo−/− knockout mouse studies, both [³H]PK11195 and [¹²⁵I]CLINDE binding is completely abolished, confirming TSPO specificity while underscoring that only PK 11195 provides genotype-independent affinity in wild-type tissue [2].

Pharmacogenomics PET Imaging Radioligand Binding

Comparative In Vivo Neuroprotection: PK 11195 Lacks Ro5-4864-Mediated Neuronal Survival Benefit

In a rat cortical injury model, daily intraperitoneal administration of Ro5-4864 (starting 2 days pre-injury plus post-injury dose) resulted in a significant increase in the number of surviving neurons and neurofilament network density in the perilesional cortex at 6 weeks post-injury, compared to vehicle and PK 11195 groups [1]. Concomitantly, Ro5-4864 significantly reduced activation of caspases 3 and 9 (mitochondrial apoptosis pathway), whereas PK 11195 treatment did not differ from vehicle for either neuronal survival or caspase activation endpoints [1]. This demonstrates that despite comparable TSPO binding, the two ligands diverge dramatically in neuroprotective efficacy in vivo.

Neuroprotection Traumatic Brain Injury In Vivo Pharmacology

Validated Research and Procurement Applications for PK 11195 Based on Quantitative Differentiation Data


Negative Control for TSPO-Mediated Neuroprotection Studies

Based on direct in vivo evidence that PK 11195 fails to increase neuronal survival or reduce caspase activation following cortical injury, this compound serves as the definitive negative control when evaluating putative TSPO-mediated neuroprotective agents [1]. Procurement of PK 11195 alongside Ro5-4864 enables head-to-head validation that observed neuroprotective effects are ligand-specific rather than general TSPO engagement effects [1].

Genotype-Insensitive TSPO PET Imaging Reference Standard

For positron emission tomography (PET) studies of neuroinflammation where subject rs6971 genotype may be unknown or heterogeneous, PK 11195-derived radiotracers (e.g., [¹¹C]-(R)-PK11195) provide binding data independent of TSPO polymorphism status [1]. Unlike PBR28 or CLINDE, PK 11195 binding does not require pre-screening subjects for HAB/LAB status, reducing experimental complexity and cost while maintaining quantitative accuracy in cross-population comparisons [2].

Microglial Apoptosis Antagonism Assays

In LPS-activated microglial cultures, PK 11195 does not induce apoptosis but completely blocks Ro5-4864-induced apoptosis [1]. This unique pharmacological profile makes PK 11195 essential for studies dissecting TSPO agonist-induced microglial cell death pathways, where it functions as both a control (no intrinsic pro-apoptotic effect) and a mechanistic probe (competitive antagonism of Ro5-4864-mediated effects) [1].

Nuclear Receptor (hCAR/PXR) Antagonism Studies in Hepatocyte Models

Given its established antagonism of hCAR and PXR, PK 11195 is the reference compound of choice for calibrating hCAR antagonist luciferase reporter assays [1]. Investigators studying TSPO in hepatic systems must use PK 11195 with awareness of this polypharmacology, making it uniquely suited for experiments designed to dissect the interplay between mitochondrial TSPO signaling and nuclear receptor-mediated gene regulation pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.